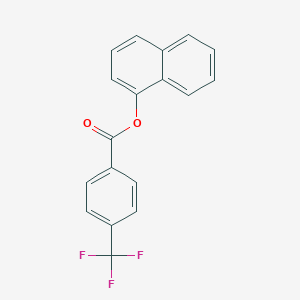
1-naphthyl4-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-naphthyl4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C18H11F3O2 It is a derivative of benzoic acid and naphthalene, characterized by the presence of a trifluoromethyl group attached to the benzoic acid moiety and an ester linkage to the naphthyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthyl4-(trifluoromethyl)benzoate typically involves the esterification of 4-Trifluoromethylbenzoic acid with 1-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
化学反应分析
Types of Reactions: 1-naphthyl4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Trifluoromethylbenzoic acid and 1-naphthol.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Hydrolysis: 4-Trifluoromethylbenzoic acid and 1-naphthol.
Reduction: 4-Methylbenzoic acid, 1-naphthyl ester.
Substitution: Nitrated or halogenated derivatives of the original compound.
科学研究应用
1-naphthyl4-(trifluoromethyl)benzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.
Biology: Investigated for its potential as a probe in biochemical assays due to its fluorescent properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-naphthyl4-(trifluoromethyl)benzoate depends on its specific application. In biochemical assays, its fluorescent properties can be exploited to monitor biological processes. In drug design, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore.
相似化合物的比较
4-Trifluoromethylbenzoic acid, 2-naphthyl ester: Similar structure but with the naphthyl group attached at a different position.
4-Methylbenzoic acid, 1-naphthyl ester: Similar ester linkage but with a methyl group instead of a trifluoromethyl group.
4-Trifluoromethylbenzoic acid, phenyl ester: Similar ester linkage but with a phenyl group instead of a naphthyl group.
Uniqueness: 1-naphthyl4-(trifluoromethyl)benzoate is unique due to the presence of both a trifluoromethyl group and a naphthyl ester linkage. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C18H11F3O2 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
naphthalen-1-yl 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C18H11F3O2/c19-18(20,21)14-10-8-13(9-11-14)17(22)23-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI 键 |
WKFGJLMXHAHWEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(F)(F)F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



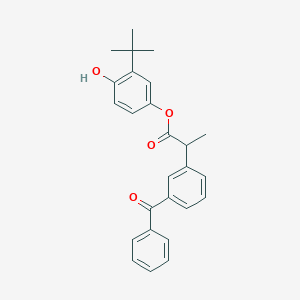
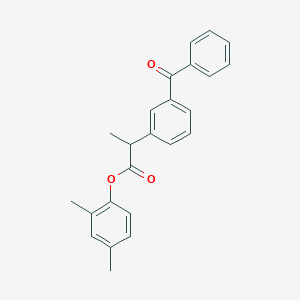
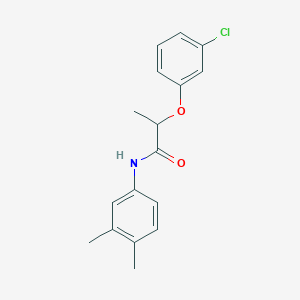
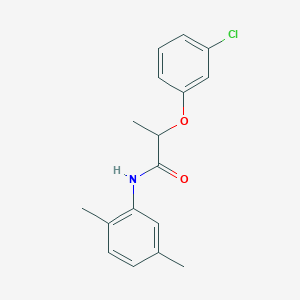
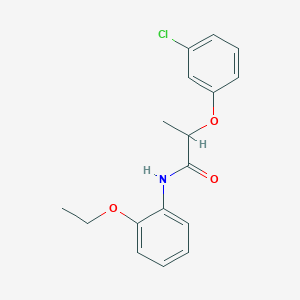
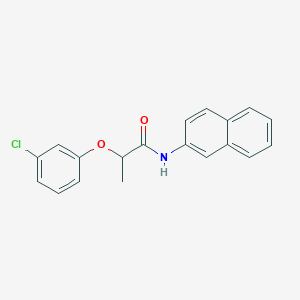
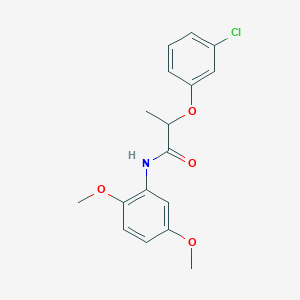
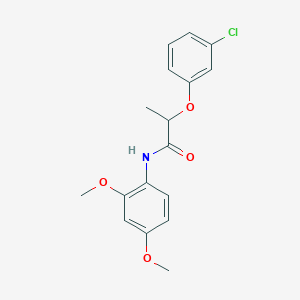
![2-(3-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B310724.png)
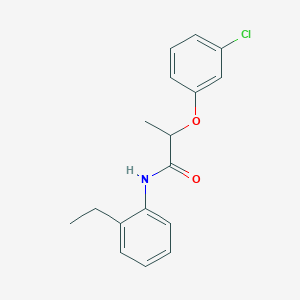
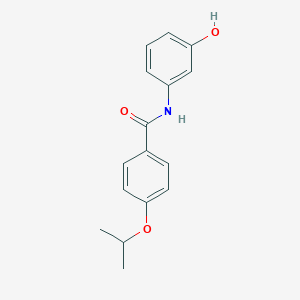
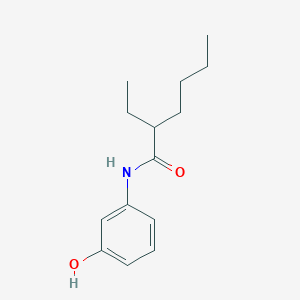
![N-[3-(methylsulfanyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B310735.png)
